Cas no 179051-52-6 (1,3-dibenzylpiperazine)

1,3-dibenzylpiperazine 化学的及び物理的性質

名前と識別子

-

- Piperazine,1,3-bis(phenylmethyl)-

- 1,3-Dibenzylpiperazine

- N-1-Benzyl-3-benzyl-piperazine

- (S)-N4-Benzyl-2-benzylpiperazine

- 1-benzyl-3(S)-benzylpiperazine

- F2147-0679

- Piperazine,1,3-bis(phenylmethyl)

- 1,3-Bis(phenylmethyl)piperazine

- BS-49229

- (+/-)-1,3-Dibenzylpiperazine

- FT-0745256

- FT-0770996

- SB12555

- Piperazine, 1,3-bis(phenylmethyl)-

- AKOS014161740

- SCHEMBL24350

- AM85635

- SB12556

- SB12554

- FT-0658088

- F2147-0827

- DTXSID40621051

- AJNDRRBUHVZNKU-UHFFFAOYSA-N

- 179051-52-6

- A26356

- CS-0156328

- DB-064738

- DB-066201

- DB-065247

- 1,3-dibenzylpiperazine

-

- MDL: MFCD07367741

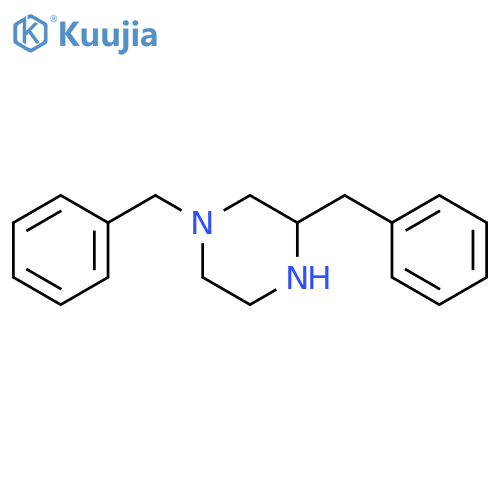

- インチ: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2

- InChIKey: AJNDRRBUHVZNKU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC2CN(CCN2)CC3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 266.17800

- どういたいしつりょう: 266.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

- 密度みつど: 1.064

- PSA: 15.27000

- LogP: 2.96980

1,3-dibenzylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1132560-5g |

1,3-dibenzylpiperazine |

179051-52-6 | 95% | 5g |

$1000 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MU434-50mg |

1,3-dibenzylpiperazine |

179051-52-6 | 97% | 50mg |

322.0CNY | 2021-07-10 | |

| Life Chemicals | F2147-0827-4mg |

1,3-dibenzylpiperazine |

179051-52-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2147-0827-5μmol |

1,3-dibenzylpiperazine |

179051-52-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2147-0827-40mg |

1,3-dibenzylpiperazine |

179051-52-6 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07798-500MG |

1,3-dibenzylpiperazine |

179051-52-6 | 95% | 500MG |

¥ 1,465.00 | 2023-03-31 | |

| Life Chemicals | F2147-0827-20μmol |

1,3-dibenzylpiperazine |

179051-52-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| A2B Chem LLC | AB01827-100mg |

Piperazine, 1,3-bis(phenylmethyl)- |

179051-52-6 | 97% | 100mg |

$62.00 | 2024-04-20 | |

| Ambeed | A594272-250mg |

N-1-benzyl-3-benzyl-piperazine |

179051-52-6 | 97% | 250mg |

$133.0 | 2025-03-05 | |

| Ambeed | A594272-100mg |

N-1-benzyl-3-benzyl-piperazine |

179051-52-6 | 97% | 100mg |

$85.0 | 2025-03-05 |

1,3-dibenzylpiperazine 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

1,3-dibenzylpiperazineに関する追加情報

1,3-Dibenzylpiperazine (CAS No. 179051-52-6): A Comprehensive Overview

1,3-Dibenzylpiperazine (CAS No. 179051-52-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DBP, is a derivative of piperazine with two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions. The unique structural features of 1,3-dibenzylpiperazine make it a valuable candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential therapeutic agent.

The chemical structure of 1,3-dibenzylpiperazine consists of a six-membered piperazine ring with two benzyl groups attached to the nitrogen atoms. This structure imparts specific physicochemical properties that are crucial for its biological activities. The compound is typically synthesized through the reaction of piperazine with benzyl chloride, followed by purification steps to ensure high purity and consistency.

In recent years, 1,3-dibenzylpiperazine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems. Research has shown that DBP can interact with various receptors, including serotonin and dopamine receptors, which are involved in mood regulation and cognitive function. This makes 1,3-dibenzylpiperazine a promising candidate for the development of new treatments for neurological disorders such as depression and anxiety.

Moreover, 1,3-dibenzylpiperazine has been investigated for its potential anti-inflammatory properties. In vitro studies have demonstrated that DBP can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. These findings suggest that 1,3-dibenzylpiperazine could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1,3-dibenzylpiperazine have also been explored in preclinical studies. These studies have shown that DBP has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, 1,3-dibenzylpiperazine has demonstrated low toxicity in animal models, which is an important consideration for its potential use in humans.

In the context of drug discovery and development, 1,3-dibenzylpiperazine serves as a valuable scaffold for the design and synthesis of novel compounds with enhanced biological activities. Chemists can modify the benzyl groups or introduce additional functional groups to optimize the pharmacological properties of DBP derivatives. For example, substituting one or both benzyl groups with other aromatic or heterocyclic moieties can lead to compounds with improved potency and selectivity.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions involving 1,3-dibenzylpiperazine. Molecular docking studies have provided insights into how DBP binds to specific receptors and enzymes, which can guide the rational design of more effective drugs. These computational tools have also helped identify potential off-target effects and improve the safety profile of DBP derivatives.

Clinical trials are currently underway to evaluate the safety and efficacy of 1,3-dibenzylpiperazine in various therapeutic settings. Early results from these trials have been promising, with several studies reporting significant improvements in patient outcomes without major adverse effects. However, more extensive clinical trials are needed to fully establish the therapeutic potential of DBP and to address any remaining safety concerns.

In conclusion, 1,3-dibenzylpiperazine (CAS No. 179051-52-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of DBP, paving the way for innovative treatments in various medical fields.

179051-52-6 (1,3-dibenzylpiperazine) 関連製品

- 84477-71-4(2-Benzylpiperazine)

- 143699-24-5(2,3-diphenylpiperazine)

- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)

- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)

- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)

- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)

- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)